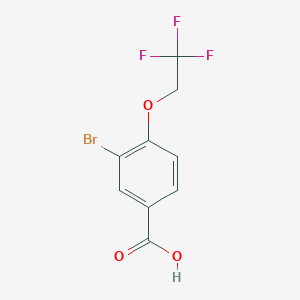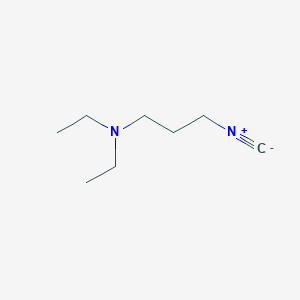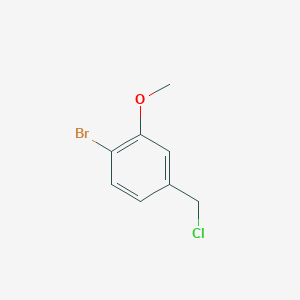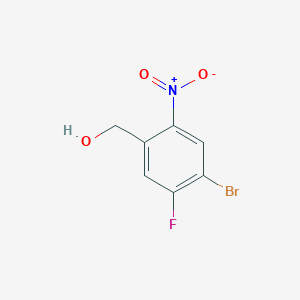
3-Bromo-4-(2,2,2-trifluoroethoxy)benzoic acid
Vue d'ensemble
Description
3-Bromo-4-(2,2,2-trifluoroethoxy)benzoic acid is a chemical compound that has gained significant attention from the scientific community due to its potential applications in the field of medicinal chemistry. This compound is also known as TFB, and it has been studied for its ability to act as an inhibitor of certain enzymes that are involved in the development of cancer cells.
Mécanisme D'action
The mechanism of action of 3-Bromo-4-(2,2,2-trifluoroethoxy)benzoic acid involves the inhibition of histone deacetylase enzymes. These enzymes play a role in the regulation of gene expression, and their inhibition can lead to changes in gene expression patterns that can ultimately lead to the death of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Bromo-4-(2,2,2-trifluoroethoxy)benzoic acid have been studied extensively in vitro. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the formation of new blood vessels that are necessary for tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Bromo-4-(2,2,2-trifluoroethoxy)benzoic acid in lab experiments is its specificity for histone deacetylase enzymes. This specificity allows for targeted inhibition of these enzymes, which can lead to more effective cancer treatments. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for research involving 3-Bromo-4-(2,2,2-trifluoroethoxy)benzoic acid. One potential direction is the development of more effective delivery methods for this compound, such as nanoparticles or liposomes. Another potential direction is the investigation of its potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential side effects or toxicities associated with its use.
Applications De Recherche Scientifique
3-Bromo-4-(2,2,2-trifluoroethoxy)benzoic acid has been the subject of several scientific studies due to its potential applications in the field of medicinal chemistry. It has been studied for its ability to inhibit the activity of certain enzymes that are involved in the development of cancer cells. Specifically, it has been shown to inhibit the activity of histone deacetylase enzymes, which are known to play a role in the development of cancer.
Propriétés
IUPAC Name |
3-bromo-4-(2,2,2-trifluoroethoxy)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O3/c10-6-3-5(8(14)15)1-2-7(6)16-4-9(11,12)13/h1-3H,4H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSOZQIDALFFNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Br)OCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662405 | |
| Record name | 3-Bromo-4-(2,2,2-trifluoroethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-(2,2,2-trifluoroethoxy)benzoic acid | |
CAS RN |
1131594-46-1 | |
| Record name | 3-Bromo-4-(2,2,2-trifluoroethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















